![molecular formula C30H24O4S2 B372198 1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene](/img/structure/B372198.png)
1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene is a complex organic compound characterized by its unique polycyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. Its structure includes multiple fused rings and phenylsulfonyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene typically involves multi-step organic reactions. One common method includes the cobalt-catalyzed alkyne cyclotrimerization, which is used to form the core polycyclic structure . This process involves the reaction of alkynes in the presence of a cobalt catalyst under controlled conditions to yield the desired polycyclic framework. The phenylsulfonyl groups are then introduced through subsequent sulfonation reactions using reagents such as phenylsulfonyl chloride .
Chemical Reactions Analysis
4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can form strong interactions with various biological molecules, influencing pathways and processes at the molecular level. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene include other polycyclic compounds with sulfonyl groups, such as:
Cyclobuta[1,2-a3,4-b’]bisbiphenylene: Known for its bent phenylene frame and similar synthetic routes.
Benzo[1’‘,2’‘3,4;4’‘,5’‘3’,4’]bis(cyclobuta[1,2-c]thiophene): Features linearly annulated rings and applications in electronic materials.
These compounds share structural similarities but differ in their specific ring systems and functional groups, leading to unique properties and applications.
Properties
Molecular Formula |
C30H24O4S2 |
|---|---|
Molecular Weight |
512.6g/mol |
IUPAC Name |
1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene |
InChI |
InChI=1S/C30H24O4S2/c31-35(32,23-13-3-1-4-14-23)29-19-21-11-7-9-17-25(21)27(29)30(36(33,34)24-15-5-2-6-16-24)20-22-12-8-10-18-26(22)28(29)30/h1-18,27-28H,19-20H2 |
InChI Key |
PWNBWXXAFHATNX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3C1(C4C3(CC5=CC=CC=C45)S(=O)(=O)C6=CC=CC=C6)S(=O)(=O)C7=CC=CC=C7 |
Canonical SMILES |
C1C2=CC=CC=C2C3C1(C4C3(CC5=CC=CC=C45)S(=O)(=O)C6=CC=CC=C6)S(=O)(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


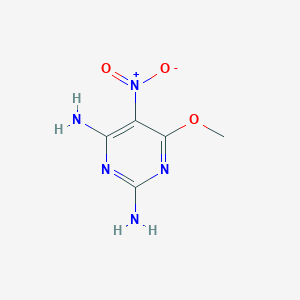
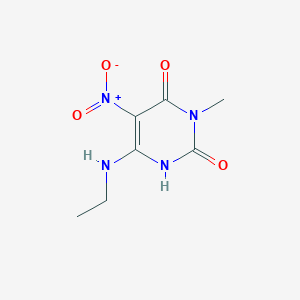
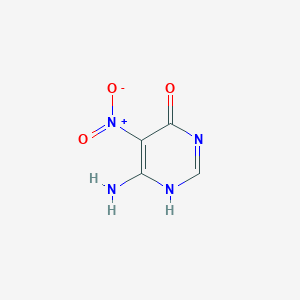
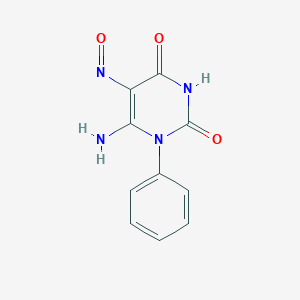

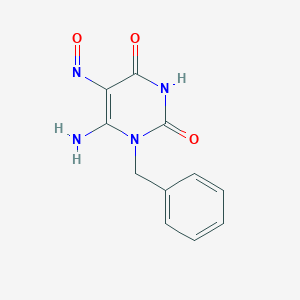
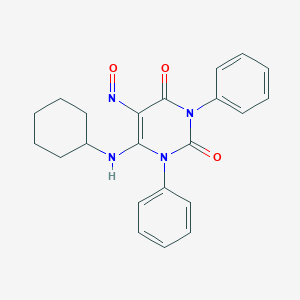
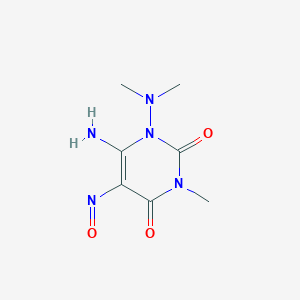
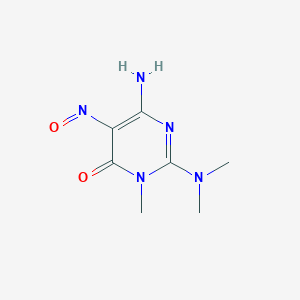
![6-[(2-ethoxybenzyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione](/img/structure/B372133.png)
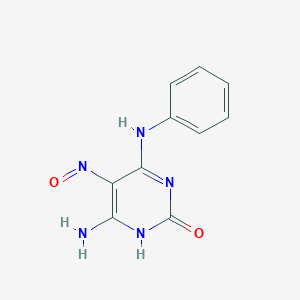
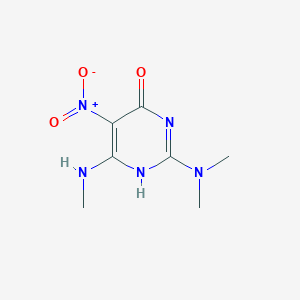
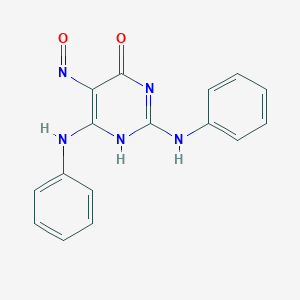
![ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B372141.png)
